molecular formula C20H25N3O4 B069151 Z-Eda-eda-Z CAS No. 160256-75-7

Z-Eda-eda-Z

Cat. No.: B069151
CAS No.: 160256-75-7
M. Wt: 371.4 g/mol
InChI Key: DWPBEWIGNADCAX-UHFFFAOYSA-N
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Description

PhXA41, also known as latanoprost, is a synthetic prostaglandin F2α analogue. It is primarily used in the treatment of glaucoma and ocular hypertension. This compound is effective in reducing intraocular pressure by increasing the outflow of aqueous humor through the uveoscleral pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PhXA41 involves several steps, starting from commercially available prostaglandin F2α. The key steps include esterification, selective reduction, and phenyl substitution. The reaction conditions typically involve the use of organic solvents like dichloromethane and reagents such as isopropyl alcohol and phenyl magnesium bromide .

Industrial Production Methods

Industrial production of PhXA41 follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The use of automated reactors and stringent quality control measures ensures consistency and safety in the production process .

Chemical Reactions Analysis

Types of Reactions

PhXA41 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

PhXA41 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study prostaglandin analogues and their reactions.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Extensively studied for its therapeutic effects in reducing intraocular pressure in glaucoma patients.

    Industry: Used in the development of new ophthalmic drugs and formulations

Mechanism of Action

PhXA41 exerts its effects by being hydrolyzed to latanoprost acid, which is an agonist of the F-prostaglandin (FP) receptor. This activation increases the outflow of aqueous humor through the uveoscleral pathway, thereby reducing intraocular pressure. The molecular targets include the FP receptors in the eye, and the pathways involved are primarily related to aqueous humor dynamics .

Comparison with Similar Compounds

PhXA41 is compared with other prostaglandin analogues such as:

Uniqueness

PhXA41 is unique due to its high efficacy in reducing intraocular pressure and its ability to be effectively hydrolyzed to its active form. Unlike some other analogues, it has a favorable side effect profile and is well-tolerated by patients .

Similar Compounds

Properties

IUPAC Name

benzyl N-[2-[2-(phenylmethoxycarbonylamino)ethylamino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c24-19(26-15-17-7-3-1-4-8-17)22-13-11-21-12-14-23-20(25)27-16-18-9-5-2-6-10-18/h1-10,21H,11-16H2,(H,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPBEWIGNADCAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCNCCNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402452
Record name Dibenzyl 2,2'-iminobis(ethylcarbamate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160256-75-7
Record name Dibenzyl 2,2'-iminobis(ethylcarbamate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N''-Di-Z-diethylenetriamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

51.5 g (500 mmol) of diethylenetriamine and 139 ml (1 mol) of triethylamine are dissolved in dichloromethane and mixed at -20° C. with 161 g of benzyl cyanoformate (Fluka) in dichloromethane and then stirred overnight at room temperature. After the reaction is completed, concentration by evaporation is performed during draw-off, the residue is taken up in diethyl ether, the organic phase is washed with sodium carbonate solution and dried with sodium sulfate. The filtrate is mixed with hexane, the precipitate is filtered out and dried.
Quantity
51.5 g
Type
reactant
Reaction Step One
Quantity
139 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
161 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4.87 g (47.2 mmol) of 1,4,7-triazaheptane as well as 5 ml of triethylamine are dissolved in 100 ml of dichloroethane. The solution of 15.22 g (94.4 mmol) of cyanobenzyl formate in 200 ml of dichloromethane is instilled in this solution within 3 hours. It is allowed to stir for 2 more days at room temperature, then evaporated to dryness in a vacuum, taken up in diethyl ether and washed with sodium bicarbonate solution. The ether solution is dried on sodium sulfate and evaporated to dryness in a vacuum. The residue is crystallized from a little ethanol. The title compound crystallizes into white needles. Yield: 11.46 g (65.7% of theory) Melting point: 73°-75° C. Elementary analysis: Cld: C 64.67 H 6.78 N 11.31 Fnd: C 64.82 H 6.64 N 11.28
Quantity
4.87 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
cyanobenzyl formate
Quantity
15.22 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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